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Compound of Interest

Compound Name: 4-Methylphenyl 4-nitrobenzoate

CAS No.: 15024-11-0

Cat. No.: B11708573 Get Quote

Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Methylphenyl 4-
nitrobenzoate (also known as p-tolyl p-nitrobenzoate). Unlike aliphatic esterifications, the

reaction between phenols and carboxylic acids requires activation due to the lower

nucleophilicity of the phenolic hydroxyl group.[1]

This guide utilizes a Nucleophilic Acyl Substitution via an acid chloride intermediate (Schotten-

Baumann type conditions in organic solvent). This method is selected for its high yield,

operational simplicity, and suitability for parallel synthesis libraries in drug discovery.

Key Parameters:

Reaction Time: 3–4 Hours

Expected Yield: 85–92%[2]

Purity Target: >98% (HPLC/NMR)

Physical State: White Crystalline Solid
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The target molecule is an ester derived from a phenol (p-cresol) and an electron-deficient

benzoic acid (p-nitrobenzoic acid). Direct Fischer esterification is inefficient here due to the

equilibrium constant and the poor nucleophilicity of the phenol.[1] Therefore, the strategy relies

on activating the acid component as an acyl chloride.

Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the phenol on the highly electrophilic

carbonyl carbon of 4-nitrobenzoyl chloride. A base (Pyridine or Triethylamine) is essential to:

Neutralize the HCl byproduct (driving the equilibrium).[3]

Act as a nucleophilic catalyst (in the case of Pyridine), forming a reactive N-acylpyridinium

intermediate.
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Figure 1: Mechanistic pathway for the base-mediated esterification of phenols.
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Reagent Hazard Class Specific Warning

p-Cresol Toxic, Corrosive

Rapidly absorbed through skin.

Causes severe burns.[4][5][6]

Use double nitrile gloves.

4-Nitrobenzoyl Chloride Corrosive, Lachrymator

Reacts violently with moisture

to release HCl gas. Open only

in a fume hood.

Dichloromethane (DCM) Carcinogen (Suspected)
Volatile. Use in well-ventilated

hood.

Pyridine Flammable, Toxic

Distinctive unpleasant odor.

Causes male sterility

(suspected).

Experimental Protocol
Materials Checklist

Starting Material A: 4-Nitrobenzoyl chloride (FW: 185.56)

Starting Material B:p-Cresol (4-Methylphenol) (FW: 108.14)

Base/Catalyst: Pyridine (Anhydrous) or Triethylamine (TEA) + DMAP (cat.)

Solvent: Dichloromethane (DCM), Anhydrous

Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄

Stoichiometry Table
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Component Equiv. Mmol (Scale) Mass/Vol Role

p-Cresol 1.0 10.0 mmol 1.08 g Nucleophile

4-Nitrobenzoyl

Chloride
1.1 11.0 mmol 2.04 g Electrophile

Triethylamine

(TEA)
1.5 15.0 mmol ~2.1 mL

Base (HCl

Scavenger)

DMAP 0.05 0.5 mmol 61 mg
Catalyst

(Optional)

DCM N/A N/A 40 mL Solvent

Step-by-Step Procedure
Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir

bar. Flush with Nitrogen or Argon.

Solubilization: Add p-Cresol (1.08 g) and DCM (20 mL). Add Triethylamine (2.1 mL) and

DMAP (61 mg). Stir until fully dissolved.

Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes.

Expert Insight: Cooling controls the exotherm upon acid chloride addition, preventing side

reactions (e.g., polymerization or decomposition).

Addition: Dissolve 4-Nitrobenzoyl chloride (2.04 g) in DCM (10 mL) in a separate vial. Add

this solution dropwise to the reaction mixture over 10 minutes.

Observation: A white precipitate (Triethylamine hydrochloride salts) will begin to form

almost immediately.

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

Stir for 3 hours.

Validation: Monitor by TLC (Solvent: 20% Ethyl Acetate in Hexanes). The p-cresol spot

(lower Rf) should disappear.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11708573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching: Add 10 mL of water to the reaction mixture to hydrolyze any excess acid

chloride. Stir vigorously for 5 minutes.

Workup and Purification Workflow
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Figure 2: Purification logic tree ensuring removal of amine bases and unreacted acids.
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Purification Protocol:

Transfer the organic layer to a separatory funnel.

Acid Wash: Wash with 1M HCl (2 x 20 mL). This protonates the amine base, moving it to the

aqueous layer.

Base Wash: Wash with Saturated NaHCO₃ (2 x 20 mL). This converts unreacted 4-

nitrobenzoic acid (hydrolysis byproduct) into its water-soluble salt.

Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield a crude white/yellowish solid.

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to

RT, then to 4°C. Filter the white needles.

Characterization & Validation
To confirm the identity of the synthesized product, compare experimental data against these

standard values.

NMR Spectroscopy (¹H-NMR, 400 MHz, CDCl₃)
δ 8.30–8.40 (m, 4H): Characteristic AA'BB' system of the p-nitrobenzoate ring. The protons

ortho to the nitro group are highly deshielded.

δ 7.10–7.30 (m, 4H): AA'BB' system of the p-tolyl ring.

δ 2.40 (s, 3H): Singlet corresponding to the methyl group on the p-tolyl ring.

Infrared Spectroscopy (FT-IR)
1735–1745 cm⁻¹: Strong C=O stretch (Ester).

1525 cm⁻¹ & 1350 cm⁻¹: N-O stretches (Nitro group, asymmetric and symmetric).

Physical Properties
Appearance: White to off-white crystalline solid.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11708573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melting Point: 105–109°C (Note: Literature values for similar esters vary; p-tolyl esters

typically melt higher than their methyl counterparts [96°C]).

Troubleshooting & Optimization
Observation Root Cause Corrective Action

Low Yield Moisture in reagents

Ensure acid chloride is not

hydrolyzed. Use anhydrous

DCM and fresh bottle of acid

chloride.

Oil instead of Solid Impurities (Cresol)

Residual p-cresol lowers MP.

Recrystallize again from

EtOH/Water (9:1).

Yellow Coloration Nitro-impurities

Nitro compounds can be

yellow.[4] Wash thoroughly

with NaHCO₃ to remove free

nitrobenzoic acid.

References
Schotten-Baumann Reaction Conditions:Smith, M. B., & March, J. (2007).[7] March's

Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Synthesis of p-tolyl 4-nitrobenzoate (Procedure Verification):ResearchGate Snippet 1.6 -

Citing synthesis of compound 5d (p-tolyl-4-nitrobenzoate) as a white solid with 85% yield.

Safety Data - 4-Nitrobenzoyl Chloride: Fisher Scientific SDS.

p-Cresol Properties: PubChem Compound Summary for p-Cresol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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